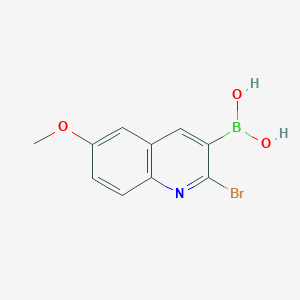

(2-Bromo-6-methoxyquinolin-3-yl)boronic acid

Vue d'ensemble

Description

“(2-Bromo-6-methoxyquinolin-3-yl)boronic acid” is a chemical compound with the molecular formula C10H9BBrNO3 . It is also known by other names such as “(2-Methoxy-3-quinolinyl)boronic acid” and "2-Methoxyquinoline-3-boronic acid" .

Synthesis Analysis

The synthesis of boronic acids like “(2-Bromo-6-methoxyquinolin-3-yl)boronic acid” often involves the electrophilic trapping of an organometallic reagent with a boric ester . The Suzuki–Miyaura coupling reaction is a commonly used method for the synthesis of boronic acids . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Molecular Structure Analysis

The molecular structure of “(2-Bromo-6-methoxyquinolin-3-yl)boronic acid” consists of a quinoline ring substituted with a bromo group at the 2-position, a methoxy group at the 6-position, and a boronic acid group at the 3-position .Chemical Reactions Analysis

Boronic acids like “(2-Bromo-6-methoxyquinolin-3-yl)boronic acid” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of boronic acids with other organic compounds in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Bromo-6-methoxyquinolin-3-yl)boronic acid” include a molecular weight of 203.002 Da and a monoisotopic mass of 203.075378 Da .Mécanisme D'action

The mechanism of action of boronic acids in Suzuki–Miyaura coupling reactions involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic acid group is transferred from boron to palladium .

Orientations Futures

The future directions for the research and application of boronic acids like “(2-Bromo-6-methoxyquinolin-3-yl)boronic acid” could involve the development of more efficient and environmentally friendly synthesis methods . Additionally, the use of boronic acids in new types of chemical reactions and the exploration of their potential applications in various fields such as medicinal chemistry and materials science could be areas of future research .

Propriétés

Numéro CAS |

1026203-33-7 |

|---|---|

Formule moléculaire |

C10H9BBrNO3 |

Poids moléculaire |

281.90 g/mol |

Nom IUPAC |

(2-bromo-6-methoxyquinolin-3-yl)boronic acid |

InChI |

InChI=1S/C10H9BBrNO3/c1-16-7-2-3-9-6(4-7)5-8(11(14)15)10(12)13-9/h2-5,14-15H,1H3 |

Clé InChI |

OSMKMTDCBZKVIB-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CC2=C(C=CC(=C2)OC)N=C1Br)(O)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

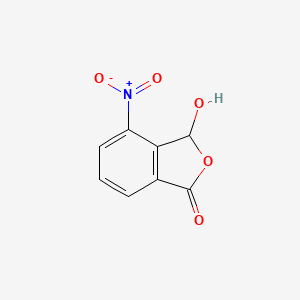

![7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B8706404.png)